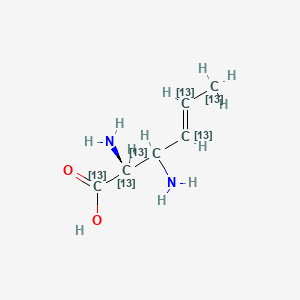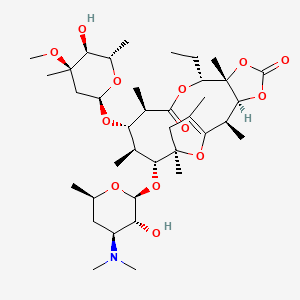
cis-9-Hexadecenoylcarnitine Inner Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-9-Hexadecenoylcarnitine Inner Salt: is a metabolite of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is often used in the diagnosis of specific inherited metabolic diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of cis-9-Hexadecenoylcarnitine Inner Salt involves the esterification of L-carnitine with cis-9-hexadecenoic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods: it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: : cis-9-Hexadecenoylcarnitine Inner Salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction can convert the double bond to a single bond, forming hexadecanoylcarnitine.
Substitution: This reaction can involve the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hexadecanoylcarnitine.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
cis-9-Hexadecenoylcarnitine Inner Salt has several scientific research applications:
Chemistry: Used as a reference material in chromatographic studies.
Biology: Used to study metabolic pathways involving L-carnitine.
Medicine: Used in the diagnosis of metabolic disorders.
Industry: Used in the production of diagnostic kits.
Wirkmechanismus
The mechanism of action of cis-9-Hexadecenoylcarnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial membrane transporters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-9-Tetradecenoyl-L-carnitine hydrochloride
- 9-Hexadecenoylcarnitine
Comparison: : cis-9-Hexadecenoylcarnitine Inner Salt is unique due to its specific role in diagnosing metabolic diseases and its distinct chemical structure. While similar compounds like cis-9-Tetradecenoyl-L-carnitine hydrochloride also play roles in fatty acid metabolism, they differ in chain length and specific applications .
Eigenschaften
CAS-Nummer |
329321-94-0 |
|---|---|
Molekularformel |
C23H43NO4 |
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
(3R)-3-[(Z)-hexadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h10-11,21H,5-9,12-20H2,1-4H3/b11-10-/t21-/m1/s1 |
InChI-Schlüssel |
JFAGPSOZZSTLRF-KUFMOJEASA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)

![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)







![2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one](/img/structure/B13421502.png)

